molecular formula C18H21N3O3 B2742442 1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one CAS No. 2309214-63-7

1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one

Cat. No.: B2742442
CAS No.: 2309214-63-7
M. Wt: 327.384
InChI Key: RESGACVQXMRPDQ-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridine ring, a piperidine ring, and various functional groups that contribute to its unique chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the picolinoyl group and other functional groups. Common reagents used in these reactions may include:

  • Pyridine derivatives
  • Piperidine derivatives
  • Picolinic acid or its derivatives
  • Various catalysts and solvents

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum catalysts

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethyl-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one: Unique due to its specific functional groups and ring structure.

    Other Pyridine Derivatives: Compounds with similar pyridine ring structures but different functional groups.

    Piperidine Derivatives: Compounds with piperidine rings and various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-11-15(12-17(22)20(13)2)24-14-6-9-21(10-7-14)18(23)16-5-3-4-8-19-16/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESGACVQXMRPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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